6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMACVXNZHBYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Component Cyclization with Phenacyl Bromides
A widely employed strategy involves the cyclocondensation of 2-amino-5-chloropyridine with 4-fluorophenacyl bromide. This method, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (1:1 v/v), achieves yields of 70–87% under ambient conditions. The reaction proceeds via pyridinium salt formation, followed by intramolecular cyclization and dehydration (Figure 1).
Key Conditions
| Parameter | Specification |
|---|---|
| Catalyst | DBU (20 mol%) |
| Solvent | Ethanol/Water (1:1) |
| Temperature | 25°C |
| Reaction Time | 6–8 hours |
| Atom Economy | 66.25–73.41% |
This method is scalable to multigram quantities and avoids toxic solvents, aligning with green chemistry principles.
Multi-Component Reactions (MCRs)
Ultrasound-Assisted Three-Component Coupling
A solvent-free approach utilizes ultrasonic irradiation (60% amplitude, 20 kHz) to couple 2-amino-5-chloropyridine, 4-fluorophenacyl bromide, and dimedone in polyethylene glycol (PEG-400). Potassium carbonate (1.5 equiv) enhances reactivity, yielding 92–94% in 15–30 minutes. The mechanism involves sequential Knoevenagel condensation and Michael addition.
Optimized Protocol
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Mix 2-amino-5-chloropyridine (0.5 mmol), 4-fluorophenacyl bromide (0.5 mmol), and K₂CO₃ (0.75 mmol) in PEG-400.
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Irradiate ultrasonically for 15 minutes.
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Quench with 10% Na₂S₂O₃, extract with ethyl acetate, and purify via recrystallization.
Transition Metal-Catalyzed Methods
Copper-Mediated Domino A³-Coupling
CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) catalyze the reaction between 2-amino-5-chloropyridine, 4-fluorobenzaldehyde, and phenylacetylene in water. This one-pot method achieves 85–90% yield at 50°C over 6–16 hours. The process involves:
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Schiff base formation between aldehyde and amine.
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Alkyne insertion via copper acetylide intermediate.
Halogenation Strategies
Direct Chlorination of Preformed Imidazopyridines
Post-functionalization of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine using SOCl₂ or PCl₅ in dichloromethane introduces chlorine at the 6-position. This method requires rigorous temperature control (0–5°C) to minimize side reactions, yielding 65–72%.
Chlorination Protocol
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Dissolve 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (1.0 equiv) in anhydrous DCM.
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Add SOCl₂ (1.2 equiv) dropwise at 0°C.
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Stir for 4 hours, quench with ice water, and extract with DCM.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Catalyst | Solvent | Scalability |
|---|---|---|---|---|---|
| DBU Cyclocondensation | 70–87 | 6–8 h | DBU | Ethanol/Water | High |
| Ultrasound MCR | 92–94 | 15–30 min | K₂CO₃ | PEG-400 | Moderate |
| Cu-A³ Coupling | 85–90 | 6–16 h | CuSO₄/NaAsc | Water | High |
| Direct Chlorination | 65–72 | 4 h | SOCl₂ | DCM | Low |
Key Findings
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The ultrasound-assisted method offers the highest yield and shortest reaction time but requires specialized equipment.
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DBU-catalyzed cyclocondensation balances scalability and environmental friendliness.
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Copper-mediated methods are water-compatible but suffer from longer reaction times.
Mechanistic Insights
Cyclocondensation Pathway
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Nucleophilic Attack : 2-Amino-5-chloropyridine attacks 4-fluorophenacyl bromide, forming a pyridinium intermediate.
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Deprotonation : DBU abstracts a proton, generating an imine.
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Cyclization : Intramolecular attack by the amine nitrogen forms the imidazo ring.
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Aromatization : Elimination of H₂O and HBr yields the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide.
Reduction: Formation of this compound derivatives.
Substitution: Formation of 6-substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine as an anticancer agent. This compound has been evaluated for its inhibitory effects on various cancer cell lines, particularly through its action on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in tumorigenesis and cancer progression.
For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine can act as potent PI3Kα inhibitors, leading to significant antitumor effects in vitro and in vivo . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo[1,2-a]pyridine scaffold could enhance its efficacy against cancer cells.
Covalent Inhibitors Development
This compound has also been utilized in the development of targeted covalent inhibitors (TCIs). These inhibitors are designed for precision targeting of tumor cells, which improves therapeutic outcomes while minimizing side effects. Research has shown that this compound can serve as a scaffold for synthesizing novel covalent inhibitors against specific oncogenic mutations such as KRAS G12C .
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridines are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Metabolic Stability
- Fluorophenyl vs. Chlorophenyl Derivatives : The 4-fluorophenyl substitution in the target compound may confer greater metabolic stability compared to the 4-chlorophenyl analogue (e.g., alpidem). In one study, 2-(4-fluorophenyl)-1H-benzo[d]imidazole retained 89.13% of the parent compound under metabolic conditions, while chlorophenyl derivatives degraded rapidly . Though the core structure differs (benzimidazole vs. imidazopyridine), the trend suggests fluorinated aromatics resist oxidative metabolism better than chlorinated ones .
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (e.g., 3-nitro substitution in ) enhance aqueous solubility but may reduce metabolic stability due to increased electrophilicity . Methoxy groups (electron-donating) improve fluorescence but have unclear effects on metabolism .
Pharmacological Activity
- PI3Kα Inhibition : Derivatives of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine were synthesized as intermediates for PI3Kα inhibitors, highlighting the role of the 4-fluorophenyl group in optimizing target binding .
- Fluorescence Properties : The 2-(4-fluorophenyl) substitution shows moderate fluorescence intensity, unlike the 2-(4-chlorophenyl) analogue, which exhibits low fluorescence due to electron-withdrawing effects .
Biological Activity
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article summarizes the key findings on its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H8ClFN2
- CAS Number : 2069-47-8
- Molecular Weight : 246.67 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
GABA-A Receptor Modulation :
- The compound has been shown to interact with the GABA-A receptor, a key player in neurotransmission. It exhibits allosteric modulation properties similar to those of known anxiolytics like zolpidem. Binding studies indicate that it forms favorable interactions within the receptor's aromatic pocket, enhancing its binding affinity and efficacy .
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Antimicrobial Activity :
- Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. The presence of halogen substitutions (like chlorine and fluorine) enhances the compound's potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Biological Activity Summary
| Activity Type | Mechanism/Target | Effectiveness |
|---|---|---|
| GABA-A Receptor Modulation | Allosteric modulation | Enhances receptor activity |
| Antimicrobial | Bacterial cell wall disruption | MIC values between 3.12 and 12.5 μg/mL |
| Anticancer | Inhibition of cancer cell proliferation | IC50 values vary by cell line |
Case Studies and Research Findings
-
GABA-A Receptor Interaction :
- A study detailed the structure-activity relationship (SAR) of imidazo[1,2-a]pyridines, highlighting how modifications at specific positions significantly influence binding affinity to the GABA-A receptor. The compound demonstrated a pKi value ranging from 5.1 to 5.53 in radioligand binding assays, indicating moderate affinity .
- Antimicrobial Efficacy :
-
Anticancer Activity :
- Research into anticancer properties revealed that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HepG2). IC50 values were reported as low as 22.73 nM for certain derivatives, suggesting potential for further development as anticancer agents .
Q & A
Q. Table: Key Intermediates and Applications
| Intermediate | Derivatization Pathway | Application | Reference |
|---|---|---|---|
| Carbaldehyde | Condensation with amines | Anticancer agent precursors | |
| Chloromethyl | Nucleophilic substitution | Enzyme inhibitor development |
How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Substituent Screening : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .
- Core Modifications : Introduce fused rings (e.g., pyrimidine) to enhance metabolic stability, as seen in related imidazo[1,2-a]pyrimidines .
What safety protocols are essential during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
